
Ethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4-carboxylate, commonly known as EDDC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EDDC belongs to the family of dithiolethiones, which are sulfur-containing heterocyclic compounds.
Wirkmechanismus
The mechanism of action of EDDC is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell survival, proliferation, and metabolism. EDDC has been shown to inhibit the activity of NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival. EDDC has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects
EDDC has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. EDDC has been found to scavenge free radicals and reduce oxidative stress in cells and tissues. EDDC has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
EDDC has several advantages for lab experiments, including its stability, solubility, and low toxicity. EDDC is also relatively easy to synthesize, making it readily available for research purposes. However, EDDC has some limitations, including its poor bioavailability and limited water solubility, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on EDDC. One direction is to investigate the potential of EDDC as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory bowel disease. Another direction is to explore the use of EDDC in combination with other drugs or therapies to enhance its efficacy. Further studies are also needed to elucidate the mechanism of action of EDDC and to improve its bioavailability and pharmacokinetics.
Synthesemethoden
The synthesis of EDDC involves the condensation of ethyl cyanoacetate and 2-phenyl-2-thioxoethylidene malononitrile in the presence of sodium ethoxide. The reaction yields EDDC as a yellow crystalline solid with a melting point of 166-168°C.
Wissenschaftliche Forschungsanwendungen
EDDC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, EDDC has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in cell survival and proliferation. EDDC has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis (the formation of new blood vessels).
In diabetes research, EDDC has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. EDDC has also been found to protect pancreatic beta cells, which are responsible for producing insulin, from oxidative stress-induced damage.
In neurodegenerative disorder research, EDDC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. EDDC has also been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
Molekularformel |
C14H12O2S3 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
ethyl (2E)-2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C14H12O2S3/c1-2-16-14(15)12-9-18-13(19-12)8-11(17)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b13-8+ |
InChI-Schlüssel |
GPHOTOWBTZWHMO-MDWZMJQESA-N |
Isomerische SMILES |
CCOC(=O)C1=CS/C(=C\C(=S)C2=CC=CC=C2)/S1 |
SMILES |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=CC=C2)S1 |
Kanonische SMILES |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=CC=C2)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



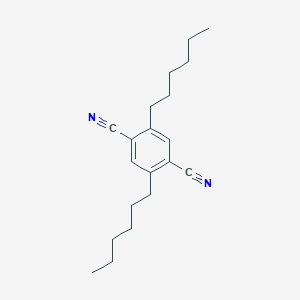
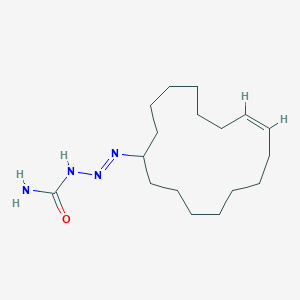
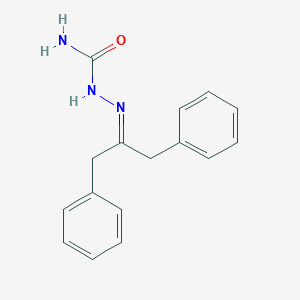
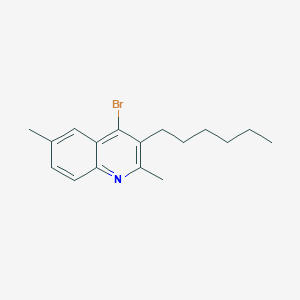
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
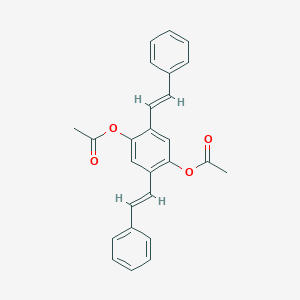
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
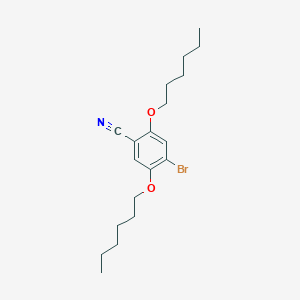
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
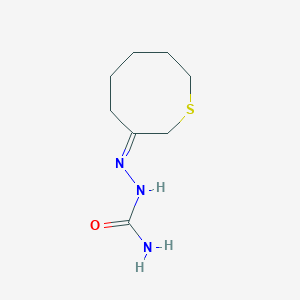
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)